METHANONE](/img/structure/B3579472.png)
[4-(2-NAPHTHYLSULFONYL)PIPERAZINO](PHENYL)METHANONE
Overview
Description
[4-(2-NAPHTHYLSULFONYL)PIPERAZINO](PHENYL)METHANONE is a useful research compound. Its molecular formula is C21H20N2O3S and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-benzoyl-4-(2-naphthylsulfonyl)piperazine is 380.11946368 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(2-NAPHTHYLSULFONYL)PIPERAZINOMETHANONE is a synthetic organic molecule belonging to the class of piperazine derivatives. These compounds are recognized for their diverse biological activities, making them subjects of extensive research in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of 4-(2-NAPHTHYLSULFONYL)PIPERAZINOMETHANONE can be described as follows:
- Molecular Formula : C19H20N2O2S
- Molecular Weight : 348.44 g/mol
The compound features a piperazine ring substituted with a naphthylsulfonyl group and a phenylmethanone moiety, contributing to its unique chemical properties and potential biological activities.
The biological activity of 4-(2-NAPHTHYLSULFONYL)PIPERAZINOMETHANONE is primarily attributed to its interaction with specific molecular targets within the body. The sulfonyl group enhances the compound's ability to interact with enzymes or receptors, potentially inhibiting their activity. The piperazine structure allows for interactions with various biological molecules, which may contribute to its pharmacological effects.
Anticancer Activity
Research indicates that piperazine derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 4-(2-NAPHTHYLSULFONYL)PIPERAZINOMETHANONE can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, a related compound was found to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1 .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. The sulfonyl group may facilitate binding to active sites of target enzymes, thereby modulating their activity. This property is particularly relevant in the development of therapeutics aimed at diseases characterized by dysregulated enzyme activity.
Case Studies and Research Findings
- Study on Antitumor Effects : A study investigated the effects of piperazine derivatives on various cancer cell lines. Results indicated that these compounds could induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.
- Enzyme Interaction Studies : In vitro assays demonstrated that 4-(2-NAPHTHYLSULFONYL)PIPERAZINOMETHANONE effectively inhibited specific enzymes involved in metabolic pathways related to cancer metabolism. This inhibition was linked to decreased cellular energy production, further contributing to its anticancer activity.
Data Table: Biological Activity Overview
Properties
IUPAC Name |
(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-21(18-7-2-1-3-8-18)22-12-14-23(15-13-22)27(25,26)20-11-10-17-6-4-5-9-19(17)16-20/h1-11,16H,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYSNYQBNZHABZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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